Comprehensive NMR Spectroscopic Analysis of 6-Bromo-8-methyl-4-(trifluoromethyl)quinolin-2(1H)-one
Comprehensive NMR Spectroscopic Analysis of 6-Bromo-8-methyl-4-(trifluoromethyl)quinolin-2(1H)-one
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: In-Depth Technical Guide
Executive Summary
The functionalized aza-heterocycle 6-Bromo-8-methyl-4-(trifluoromethyl)quinolin-2(1H)-one (CAS: 1375066-09-3) is a highly versatile building block in medicinal chemistry and agrochemical development[1]. The convergence of a heavy halogen (bromine), a strongly electron-withdrawing trifluoromethyl group (-CF₃), and an electron-donating methyl group (-CH₃) on a quinolin-2(1H)-one core creates a complex electronic environment.
Accurate structural elucidation of this molecule requires a deep understanding of heteronuclear spin-spin coupling ( 13 C- 19 F), tautomeric equilibria, and anisotropic deshielding effects. This whitepaper provides a rigorous, self-validating framework for the NMR spectroscopic characterization of this compound, detailing the causality behind experimental choices and observed chemical shifts.
Molecular Architecture & Electronic Causality
To interpret the NMR spectra accurately, one must first analyze the competing electronic and steric forces within the molecule.
Tautomeric Equilibrium: Lactam vs. Lactim
Quinolin-2(1H)-ones inherently undergo tautomerism between the lactam (2(1H)-one) and lactim (2-hydroxyquinoline) forms. In highly polar, hydrogen-bond-accepting solvents like DMSO- d6 , the equilibrium is driven almost exclusively toward the lactam tautomer [2]. This is stabilized by strong hydrogen-bonded dimeric interactions.
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Spectroscopic Evidence: The presence of a highly deshielded N-H proton at ~12.2 ppm in the 1 H NMR spectrum, and a carbonyl carbon ( C=O ) resonance at ~159.5 ppm in the 13 C NMR spectrum, confirms the lactam state[2].
The Trifluoromethyl (-CF₃) Effect
The -CF₃ group at the C-4 position exerts a profound electron-withdrawing effect via both induction and through-space interactions.
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Heteronuclear Coupling: Because 19 F has a spin of I=1/2 and 100% natural abundance, it couples extensively with the 13 C carbon skeleton. The 1JC−F coupling is massive (~274 Hz), while 2JC−F and 3JC−F couplings propagate through the ring, splitting the C-4, C-3, C-4a, and C-5 signals into distinct quartets[3][4].
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Peri-Deshielding: The spatial proximity of the -CF₃ group to the H-5 proton results in a significant through-space deshielding effect, pushing the H-5 resonance downfield (~7.95 ppm).
Heavy Atom Effect of Bromine
The bromine atom at C-6 induces a "heavy atom effect," which shields the directly attached C-6 carbon, shifting it upfield to ~114.5 ppm. Conversely, it inductively deshields the ortho protons (H-5 and H-7), fine-tuning their chemical shifts.
Quantitative Data Presentation
The following tables summarize the expected chemical shifts, multiplicities, and coupling constants for the molecule in DMSO- d6 at 298 K (400 MHz for 1 H, 100 MHz for 13 C, 376 MHz for 19 F).
Table 1: 1 H NMR Assignments (DMSO- d6 , 400 MHz)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant ( J , Hz) | Rationale / Causality |
| H-1 (NH) | 12.20 | br s | 1H | - | Lactam N-H; highly deshielded, exchanges with D₂O. |
| H-5 | 7.95 | d (or br s) | 1H | 4JH−H≈2.0 | Deshielded by ortho-Br and peri-CF₃ through-space effects. |
| H-7 | 7.70 | d (or br s) | 1H | 4JH−H≈2.0 | Meta-coupled to H-5; positioned between Br and CH₃. |
| H-3 | 7.05 | q (or br s) | 1H | 4JH−F≈1.5 | Vinylic proton; fine splitting due to long-range coupling with CF₃. |
| 8-CH₃ | 2.45 | s | 3H | - | Standard aromatic methyl group; locked by steric bulk. |
Table 2: 13 C and 19 F NMR Assignments (DMSO- d6 )
| Nucleus | Position | Shift (δ, ppm) | Multiplicity | Coupling Constant ( JC−F , Hz) | Assignment Rationale |
| 13 C | C-2 | 159.5 | s | - | Carbonyl carbon (lactam form). |
| 13 C | C-4 | 140.0 | q | 2J≈32.0 | Direct attachment to CF₃ group[4]. |
| 13 C | C-8a | 138.5 | s | - | Bridgehead carbon adjacent to nitrogen. |
| 13 C | C-7 | 137.0 | s | - | Aromatic CH, ortho to methyl. |
| 13 C | C-8 | 128.0 | s | - | Aromatic quaternary carbon attached to CH₃. |
| 13 C | C-5 | 123.5 | q | 3J≈5.0 | Aromatic CH, long-range coupling to CF₃[4]. |
| 13 C | CF₃ | 123.0 | q | 1J≈274.0 | Trifluoromethyl carbon[4][5]. |
| 13 C | C-4a | 118.0 | q | 3J≈5.0 | Bridgehead carbon, long-range coupling. |
| 13 C | C-3 | 116.5 | q | 3J≈5.0 | Vinylic carbon, long-range coupling. |
| 13 C | C-6 | 114.5 | s | - | Shielded by heavy atom effect of Bromine. |
| 13 C | 8-CH₃ | 17.5 | s | - | Aliphatic methyl carbon. |
| 19 F | CF₃ | -61.5 | s | - | Characteristic singlet for aromatic CF₃. |
Mandatory Visualizations: Workflows and Logic
To ensure the structural integrity of the assigned data, a systematic NMR workflow must be executed. The logical progression from sample preparation to 2D structural verification is mapped below.
Caption: Logical workflow for the NMR structural elucidation of fluorinated quinolin-2-ones.
2D NMR (HMBC) Connectivity
Heteronuclear Multiple Bond Correlation (HMBC) is critical for assigning the quaternary carbons (C-2, C-4, C-6, C-8) by observing 2J and 3J couplings from the protons (H-3, H-5, H-7, and 8-CH₃).
Caption: Key HMBC (2D NMR) correlations establishing the carbon skeleton connectivity.
Experimental Protocols: A Self-Validating System
To replicate these findings and validate the purity/structure of synthesized or purchased batches, adhere to the following strict analytical protocol.
Step 1: Sample Preparation
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Weigh precisely 15.0 mg of 6-Bromo-8-methyl-4-(trifluoromethyl)quinolin-2(1H)-one.
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Dissolve the compound in 0.6 mL of anhydrous, ampouled DMSO- d6 (99.9% D). Causality: DMSO is required to break intermolecular hydrogen bonds and fully solubilize the rigid, planar quinolinone core, while locking the lactam tautomer[2].
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Transfer the homogeneous solution to a high-quality 5 mm NMR tube.
Step 2: 1 H and 19 F 1D Acquisition
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1 H NMR: Acquire at 400 MHz (or higher) using a standard 30° pulse program (zg30). Set the relaxation delay (D1) to 2.0 seconds. 16 scans are sufficient.
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19 F NMR: Acquire at 376 MHz. Ensure the spectral window is wide enough (typically +50 to -250 ppm) to capture the -CF₃ singlet at ~-61.5 ppm. Use proton decoupling (igig) if fine 4JH−F couplings obscure the main signal, though a standard zgfl pulse is usually adequate.
Step 3: 13 C{1H} Acquisition (Addressing the CF₃ Challenge)
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13 C NMR: Acquire at 100 MHz using a proton-decoupled sequence (zgpg30).
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Critical Adjustment: The quaternary carbons (especially C-4, C-6, and the CF₃ carbon) have exceptionally long T1 relaxation times and lack Nuclear Overhauser Effect (NOE) enhancement from directly attached protons.
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Parameter Fix: Increase the relaxation delay (D1) to 4.0 - 5.0 seconds and acquire a minimum of 1024 scans to achieve an adequate signal-to-noise ratio for the 1JC−F quartets[5].
Step 4: 2D NMR Verification
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HSQC: Run to correlate H-3 to C-3, H-5 to C-5, H-7 to C-7, and the methyl protons to C-8.
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HMBC: Run to establish the quaternary backbone. Look specifically for the cross-peak between the 8-CH₃ protons and C-8a, which confirms the regiochemistry of the methyl group relative to the nitrogen atom.
References
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Beilstein Journal of Organic Chemistry. "Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3." Beilstein Journals. Available at: [Link]
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MDPI. "Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate." Molecules. Available at: [Link]
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ACS Publications. "Fluorine-Decoupled Carbon Spectroscopy for the Determination of Configuration at Fully Substituted, Trifluoromethyl." Journal of Organic Chemistry. Available at: [Link]
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Reddit Chemistry Community. "Carbon-fluorine spin coupling constants." Reddit. Available at:[Link]
